molecular formula C24H21N3O4 B10865657 N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-phenoxyacetamide

N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-phenoxyacetamide

Cat. No.: B10865657
M. Wt: 415.4 g/mol
InChI Key: MVUIXNZFZQUENN-UHFFFAOYSA-N
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Description

N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-phenoxyacetamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a phenoxyacetamide group, and a methylphenoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenoxyacetamide Group: The phenoxyacetamide group can be introduced through nucleophilic substitution reactions involving phenoxyacetic acid derivatives and appropriate amines.

    Attachment of the Methylphenoxy Substituent: The methylphenoxy substituent can be attached via etherification reactions using 2-methylphenol and suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methylphenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme functions.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-phenoxyacetamide can be compared with other quinazolinone derivatives to highlight its uniqueness:

    Similar Compounds: Quinazolinone derivatives such as 4-hydroxyquinazoline, 2-phenylquinazolin-4(3H)-one, and 6,7-dimethoxyquinazolin-4(3H)-one.

    Uniqueness: The presence of both phenoxyacetamide and methylphenoxy groups in this compound provides unique structural features that may contribute to its distinct biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C24H21N3O4/c1-17-9-5-8-14-21(17)31-15-22-25-20-13-7-6-12-19(20)24(29)27(22)26-23(28)16-30-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,26,28)

InChI Key

MVUIXNZFZQUENN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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